1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenylcyclohexyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 1-Bis(4-fluorophenyl)methyl piperazine
- 1-[Bis(4-fluorophenyl)methyl]piperazine
Uniqueness: 1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a phenylcyclohexyl group attached to a piperazine ring sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H29FN2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H29FN2/c24-22-10-6-19(7-11-22)18-25-14-16-26(17-15-25)23-12-8-21(9-13-23)20-4-2-1-3-5-20/h1-7,10-11,21,23H,8-9,12-18H2 |
InChI Key |
PCECIMWPOAIRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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